1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-[3-[4-(dimethylamino)phenyl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-22(2)18-12-10-16(11-13-18)9-6-14-20-19(23)21-15-17-7-4-3-5-8-17/h3-5,7-8,10-13H,6,9,14-15H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVNQQMIRAXCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the detailed structural elucidation of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment, connectivity, and relative number of each type of nucleus can be determined, providing a complete structural map of 1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea.
¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative and qualitative assessment of all hydrogen atoms within the molecule. For this compound, the spectrum would be expected to display a series of distinct signals. The five protons of the benzyl (B1604629) group's phenyl ring would likely appear as a complex multiplet in the aromatic region (typically δ 7.2-7.4 ppm). The disubstituted phenyl ring is expected to show a characteristic pair of doublets, indicative of a para-substitution pattern. A key signal would be a singlet integrating to six protons, corresponding to the two equivalent methyl groups of the dimethylamino moiety. The methylene (-CH₂-) protons of the benzyl and propyl groups would appear at distinct chemical shifts, with their splitting patterns revealing adjacent proton couplings. The N-H protons of the urea (B33335) linkage would typically present as broad signals whose positions can be sensitive to solvent and sample concentration.
¹³C NMR Spectroscopy: Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. A signature signal for the urea functional group is the carbonyl carbon (C=O), which is expected to appear far downfield (around δ 155-160 ppm) due to its deshielded nature. The various aromatic carbons of the two phenyl rings would generate a cluster of signals in the δ 110-150 ppm range. The aliphatic carbons, including the benzylic methylene, the three carbons of the propyl chain, and the two carbons of the dimethylamino methyl groups, would be observed in the more upfield region of the spectrum.
Interactive Data Table: Predicted NMR Data
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Urea C=O | - | ~158 |
| Benzyl Aromatic CH | ~7.3 (multiplet, 5H) | ~127-139 |
| Dimethylaminophenyl Aromatic CH | ~6.7-7.1 (2 doublets, 4H) | ~112-149 |
| Benzyl CH₂ | ~4.3 (doublet) | ~45 |
| Propyl CH₂ (adjacent to Urea) | ~3.2 (quartet) | ~40 |
| Propyl Central CH₂ | ~1.8 (quintet) | ~28 |
| Propyl CH₂ (adjacent to Phenyl) | ~2.6 (triplet) | ~33 |
| Dimethylamino CH₃ | ~2.9 (singlet, 6H) | ~40 |
| Urea NH | Variable (broad singlets, 2H) | - |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₉H₂₅N₃O), the theoretical exact mass is 327.1998 g/mol .
High-Resolution Mass Spectrometry (HRMS), often utilizing soft ionization techniques like Electrospray Ionization (ESI), would be employed to detect the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 328.2075. The high precision of this measurement allows for the confident confirmation of the compound's molecular formula.
Further structural verification can be achieved through tandem mass spectrometry (MS/MS). In this technique, the molecular ion is isolated and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure. Key expected fragments for this compound would include the stable benzyl cation (m/z 91) resulting from cleavage of the benzylic C-N bond, and fragments arising from cleavage along the propyl chain and at the urea linkage.
Interactive Data Table: Predicted Mass Spectrometry Data
| m/z (Predicted) | Possible Fragment Ion | Structural Interpretation |
| 328.2075 | [M+H]⁺ | Molecular ion (protonated) |
| 177.1386 | [C₁₁H₁₇N₂]⁺ | Fragment from cleavage of the urea C-N bond |
| 148.1121 | [C₁₀H₁₄N]⁺ | Dimethylaminobenzyl fragment |
| 91.0542 | [C₇H₇]⁺ | Benzyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause its bonds to vibrate.
The IR spectrum of this compound would be expected to show several key absorption bands. A strong, sharp peak around 1630-1680 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the urea group (often called the Amide I band). The N-H bonds of the urea will give rise to stretching vibrations in the 3300-3500 cm⁻¹ region. Bending vibrations of these N-H bonds (the Amide II band) typically appear around 1550-1610 cm⁻¹. Additionally, the spectrum would feature aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands from the methyl and methylene groups just below 3000 cm⁻¹.
Interactive Data Table: Predicted IR Spectroscopy Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch | Urea |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1630-1680 | C=O Stretch | Urea (Amide I band) |
| 1550-1610 | N-H Bend | Urea (Amide II band) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a chemical compound and can be adapted for quantitative analysis. For a moderately polar compound like this compound, a reverse-phase HPLC method is most appropriate.
In this setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-modified silica) using a polar mobile phase. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) to ensure sharp, well-defined peaks. The components of the sample are separated based on their relative affinity for the stationary and mobile phases.
A pure sample of the target compound would yield a single, sharp, and symmetrical peak in the chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities. By using a UV detector, often set at a wavelength like 254 nm where the aromatic rings absorb strongly, high sensitivity can be achieved. For quantitative work, a calibration curve can be constructed by analyzing standards of known concentrations to determine the precise amount of the compound in a sample.
Interactive Data Table: Typical HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | e.g., 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | A single major peak with a specific retention time |
Structure Activity Relationship Sar Investigations of 1 Benzyl 3 3 4 Dimethylamino Phenyl Propyl Urea Analogues
Conformational Analysis and Molecular Flexibility of the Urea (B33335) Linkage
The urea functional group is a cornerstone in medicinal chemistry, largely due to its capacity to form multiple stable hydrogen bonds with biological targets. nih.gov This ability is intrinsically linked to its conformational properties and molecular flexibility. The urea moiety exhibits a degree of conformational restriction because of the delocalization of nonbonded electrons from the nitrogen atoms into the adjacent carbonyl group, resulting in three possible resonance structures. nih.gov
Substituents on the nitrogen atoms of the urea linkage play a pivotal role in determining the conformational preferences of its derivatives. nih.gov For instance, in N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and solid states. nih.gov However, the introduction of N-methyl groups can shift this preference towards a cis,cis conformation. nih.gov The flexibility of the urea linkage also allows it to engage in intramolecular hydrogen bonding, which can increase a molecule's permeability and solubility by forming a transient, ring-like structure. nih.gov This conformational adaptability is crucial for the molecule's ability to interact effectively with its biological target.
The planarity of the urea derivative can be disrupted by introducing ortho-substituents on an attached aryl ring. This disruption can influence the dihedral angle between the urea functionality and the aromatic group, potentially promoting the formation of intermolecular hydrogen bonds through better conformational preorganization. nih.gov
Impact of Benzyl (B1604629) Group Substitutions on Molecular Interactions
Substitutions on the benzyl group of urea derivatives can significantly influence their molecular interactions and, consequently, their biological activity. The nature of these substituents, whether they are electron-donating or electron-withdrawing, can modulate the hydrogen bonding capability of the urea moiety. nih.gov
Studies on various urea derivatives have highlighted the importance of the benzyl group in enhancing biological activities. For example, in a series of diaryl urea compounds, the presence of a benzyl moiety was found to enhance antiproliferative activity. nih.gov Furthermore, research on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives has shown that introducing fluorine atoms or electron-withdrawing groups on the benzene (B151609) ring of the benzyl substituent is generally beneficial for antiproliferative activity. mdpi.com Specifically, compounds with a trifluoromethyl group displayed significantly higher activity compared to those with methoxy or trifluoromethoxy groups. mdpi.com
These findings underscore the principle that modifications to the benzyl group can fine-tune the electronic and steric properties of the molecule, thereby optimizing its interactions with target proteins. mdpi.com The ability of the urea functionality to engage in various interactions, including hydrogen bonding and π-stacking with aromatic rings, is influenced by the nature of the benzyl substituent. nih.gov
Influence of the Dimethylamino-Substituted Phenylpropyl Moiety on Biological Activity
The dimethylamino-substituted phenylpropyl moiety is a significant pharmacophore that can profoundly influence the biological activity of a compound. The 4-(dimethylamino)phenyl group is recognized for its versatility in drug discovery, often contributing to or enhancing the bioactivity of a molecule. mdpi.com Research has shown that this moiety can impart anti-inflammatory, antioxidant, and anticancer properties. mdpi.comnih.gov
For instance, chalcones containing a dimethylaminophenyl fragment have been identified as potential inhibitors of nitric oxide and prostaglandin E2 production. mdpi.com Furthermore, derivatives with this moiety have demonstrated significant antiproliferative and HDAC inhibitory activities. mdpi.com The presence of the phenyl-N,N-dimethylamino-group has also been linked to crucial radical scavenger activity. nih.gov
In the context of 1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea, the dimethylamino group on the phenyl ring is expected to influence the electronic properties of the aromatic system, which can, in turn, affect its interaction with biological targets. The propyl linker provides flexibility, allowing the dimethylaminophenyl group to adopt an optimal orientation for binding.
Computational Approaches to SAR
Density Functional Theory (DFT) for Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the inherent electronic properties of molecules. materials.international It is widely used to understand the conformations and electronic structures of molecular systems. In the study of urea derivatives, DFT calculations can predict various chemical properties that are crucial for understanding their reactivity and biological activity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, chemical hardness, softness, electronegativity, and chemical potential. materials.international
The practical application of DFT is sensitive to the choice of the exchange-correlation functional and the basis set. For urea and its derivatives, DFT has been employed to study structural aspects and electronic properties, revealing insights into their stability and reactivity. uitm.edu.my For instance, DFT calculations have been used to determine the electrostatic parameters of urea-coordinated Fe3+ complexes. researchgate.net The results from DFT studies can explain the corrosion inhibition potentials of urea derivatives by highlighting their low energy gaps and high electron affinity. materials.international
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for understanding the electronic distribution and reactive sites within a molecule. researchgate.netresearchgate.net MEP maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. Positive regions (often shown in blue) indicate areas prone to nucleophilic attack, while negative regions (often in red or orange) are susceptible to electrophilic attack. researchgate.netacs.org
For urea and its derivatives, MEP analysis helps to rationalize their interaction with biological targets. The electrostatic potential is a key factor in the formation of hydrogen bonds and other non-covalent interactions that stabilize drug-receptor complexes. researchgate.net Studies have shown a robust linear correlation between the electrostatic potential and substituent parameters in various reactive systems, indicating that MEP can serve as a predictive measure of substituent effects on electronic behavior in chemical reactions. rsc.org This makes MEP analysis a powerful tool for understanding the structure-activity relationships of compounds like this compound.
Stereochemical Considerations in Urea Derivatives
Stereochemistry plays a critical role in the biological activity of many drug molecules, and urea derivatives are no exception. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors.
For urea derivatives, the introduction of chiral centers can lead to enantiomers or diastereomers with distinct biological profiles. For example, studies on chiral N-benzyladenine derivatives, which share structural similarities with the benzyl portion of the title compound, have revealed a strong influence of chirality on their interaction with specific receptors. researchgate.net In some cases, only one enantiomer (e.g., the S-enantiomer) exhibits significant affinity for a particular receptor. researchgate.net
The conformational preferences of the urea linkage, as discussed in section 4.1, can also be influenced by the stereochemistry of its substituents. The use of N,N'-diaryl ureas containing a chiral sulfinyl group has demonstrated the ability to relay stereochemical information over long distances, achieving stereochemical control over conformation. nih.gov This highlights the importance of considering the stereochemical aspects in the design and synthesis of new urea derivatives to optimize their therapeutic potential.
Q & A
Q. What are the established synthetic routes for 1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea?
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the 3-(4-(dimethylamino)phenyl)propylamine intermediate
Reductive amination of 4-(dimethylamino)benzaldehyde with 3-bromopropylamine under hydrogenation conditions (e.g., using NaBH₃CN or Pd/C) yields the amine intermediate . - Step 2: Urea bond formation
Reacting benzyl isocyanate with the intermediate amine in anhydrous dichloromethane or THF at 0–25°C, often with a base like triethylamine to scavenge HCl . - Optimization : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How is the compound characterized for structural confirmation and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the benzyl group (δ 4.3–4.5 ppm for CH₂), urea NH protons (δ 5.8–6.2 ppm), and dimethylamino group (δ 2.8–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
- Infrared (IR) Spectroscopy : Urea carbonyl stretch appears at ~1640–1680 cm⁻¹ .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Selection : Replace THF with DMF to enhance solubility of intermediates, reducing side-product formation .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate urea bond formation, achieving >80% yield .
- Workup Strategies : Employ recrystallization from ethanol/water (3:1) to improve purity (>98%) while minimizing chromatographic steps .
Q. What analytical methods resolve contradictions in biological activity data?
- Dose-Response Studies : Use IC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish target-specific effects from cytotoxicity .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to rule out rapid degradation as a confounding factor .
- Target Engagement Assays : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinase enzymes) .
Q. How does structural modification of the benzyl or dimethylaminophenyl group affect bioactivity?
- Benzyl Substitution : Replacing benzyl with cyclohexylmethyl (as in analog N1-cyclohexyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide) reduces logP by 0.5–1.0, enhancing aqueous solubility but decreasing membrane permeability .
- Dimethylamino Group : Methylation of the dimethylamino group to trimethylammonium (quaternary ammonium) increases polarity, shifting activity from CNS targets to peripheral receptors .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability (%F = 65–75), blood-brain barrier penetration (low, logBB < -1), and CYP450 inhibition risk (CYP3A4 IC₅₀ ~10 µM) .
- Molecular Dynamics (MD) Simulations : Simulate binding to homology-modeled targets (e.g., acetylcholinesterase) to prioritize in vitro testing .
Methodological Considerations
Q. How to address low reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
